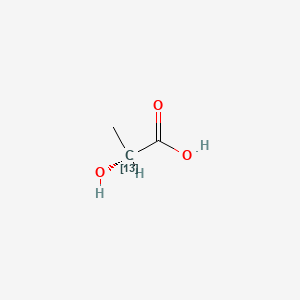

(2R)-2-hydroxy(213C)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

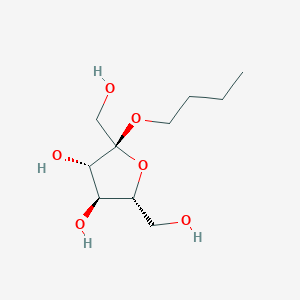

(2R)-2-hydroxy(213C)propanoic acid, also known as Lactic acid, is an organic compound with the molecular formula C3H6O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. The (2R) configuration refers to the specific spatial arrangement of the atoms around the chiral center. Lactic acid is a key intermediate in various biochemical processes and is widely used in the food, pharmaceutical, and cosmetic industries.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lactic acid can be synthesized through several methods. One common method is the fermentation of carbohydrates such as glucose, sucrose, or lactose by lactic acid bacteria. The fermentation process typically occurs under anaerobic conditions and at a pH of around 5.5 to 6.5. The temperature is maintained between 30°C to 40°C to optimize bacterial activity.

Another synthetic route involves the chemical synthesis of lactic acid from acetaldehyde and hydrogen cyanide, followed by hydrolysis. This method is less common due to the toxicity of hydrogen cyanide and the complexity of the process.

Industrial Production Methods

Industrial production of lactic acid primarily relies on fermentation. The process involves the use of specific strains of lactic acid bacteria, such as Lactobacillus delbrueckii or Lactobacillus bulgaricus. The fermentation broth is then subjected to purification steps, including filtration, ion exchange, and crystallization, to obtain pure lactic acid.

Analyse Des Réactions Chimiques

Types of Reactions

Lactic acid undergoes various chemical reactions, including:

Oxidation: Lactic acid can be oxidized to pyruvic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced to propionic acid under specific conditions.

Esterification: Lactic acid reacts with alcohols to form esters, such as ethyl lactate, in the presence of acid catalysts.

Polymerization: Lactic acid can undergo polymerization to form polylactic acid (PLA), a biodegradable polymer used in various applications.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas, metal catalysts.

Esterification: Alcohols (e.g., ethanol), acid catalysts (e.g., sulfuric acid).

Polymerization: Catalysts such as tin(II) octoate.

Major Products Formed

Oxidation: Pyruvic acid.

Reduction: Propionic acid.

Esterification: Ethyl lactate.

Polymerization: Polylactic acid (PLA).

Applications De Recherche Scientifique

Lactic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Plays a crucial role in cellular metabolism, particularly in the process of glycolysis.

Medicine: Used in the production of biodegradable sutures and drug delivery systems.

Industry: Employed in the production of biodegradable plastics, food preservatives, and cosmetics.

Mécanisme D'action

Lactic acid exerts its effects through various mechanisms. In biological systems, it is involved in the glycolytic pathway, where it is produced from pyruvate by the enzyme lactate dehydrogenase. Lactic acid can also act as a signaling molecule, influencing cellular processes such as gene expression and immune responses. In industrial applications, lactic acid’s acidity and ability to form esters and polymers are key to its functionality.

Comparaison Avec Des Composés Similaires

Lactic acid can be compared to other hydroxy acids, such as glycolic acid and citric acid. While all these compounds contain hydroxyl and carboxyl groups, lactic acid is unique due to its chiral nature and its role in both biological and industrial processes. Glycolic acid, for example, is commonly used in skincare products for its exfoliating properties, whereas citric acid is widely used as a food preservative and flavoring agent.

List of Similar Compounds

- Glycolic acid

- Citric acid

- Malic acid

- Tartaric acid

Propriétés

Formule moléculaire |

C3H6O3 |

|---|---|

Poids moléculaire |

91.07 g/mol |

Nom IUPAC |

(2R)-2-hydroxy(213C)propanoic acid |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1/i2+1 |

Clé InChI |

JVTAAEKCZFNVCJ-GUVXASRRSA-N |

SMILES isomérique |

C[13C@H](C(=O)O)O |

SMILES canonique |

CC(C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)

![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)

![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)

![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)